molecular formula C11H8N2O2 B3090862 [2,4'-Bipyridine]-4-carboxylic acid CAS No. 1214342-58-1

[2,4'-Bipyridine]-4-carboxylic acid

Cat. No.: B3090862
CAS No.: 1214342-58-1
M. Wt: 200.19 g/mol
InChI Key: XZCBORXPZNDETL-UHFFFAOYSA-N
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Description

[2,4'-Bipyridine]-4-carboxylic acid is a valuable heterofunctional ligand in scientific research, combining a bipyridine moiety capable of coordinating with various metal ions with a carboxylic acid functional group . This molecular structure makes it a versatile building block for constructing advanced metal-organic frameworks (MOFs) and coordination polymers . The dual functionality allows the ligand to facilitate the formation of stable, often mixed-metal, network structures with potential applications in materials science . In the context of anticancer research, related bipyridine derivatives with carboxylic acid groups have been incorporated into transition metal complexes as co-ligands. The presence of the carboxylic acid group is significant as it can influence the solubility, cell transport, and overall biological activity of these complexes, including their cytotoxicity against cell lines such as human breast cancer MCF-7 cells . Furthermore, the carboxylic acid group serves as a key anchoring unit in materials chemistry. In related compounds, this group enables effective chemical grafting onto metal oxide surfaces, such as nanocrystalline TiO2 films, which is a critical step in the development of dyes for sensitized solar cells . This product is intended for research purposes only and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-4-ylpyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)9-3-6-13-10(7-9)8-1-4-12-5-2-8/h1-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCBORXPZNDETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2,4 Bipyridine 4 Carboxylic Acid

Rational Design and Synthesis Strategies for [2,4'-Bipyridine]-4-carboxylic acid

The synthesis of asymmetrically substituted bipyridines such as this compound requires careful planning to ensure the correct arrangement of the pyridine (B92270) rings and the precise placement of the functional group. The rational design of this molecule hinges on modern synthetic techniques that can control regioselectivity.

Regioselective Functionalization Approaches

Achieving the specific 2,4'-connectivity with a carboxylic acid at the 4-position is a significant challenge due to the multiple reactive sites on the pyridine precursors. The primary strategy to overcome this involves the cross-coupling of two distinct, pre-functionalized pyridine rings. This approach prevents the formation of undesired symmetric isomers (e.g., 2,2'- or 4,4'-bipyridines) and ensures the carboxylic acid group, or a precursor, is located at the correct position. The key is to use one pyridine building block that allows for coupling at the 2-position and a second building block that has the desired functionality at its 4-position and is suitable for coupling at its own 4-position.

Catalytic Synthesis Protocols

Palladium-catalyzed cross-coupling reactions are the cornerstone for synthesizing bipyridine structures. mdpi.com Protocols such as the Suzuki-Miyaura and Stille couplings are widely employed to form the crucial carbon-carbon bond between the two pyridine rings. mdpi.comgoogle.com

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds and has been successfully applied to the synthesis of various bipyridine isomers. mdpi.comresearchgate.net The general mechanism involves the oxidative addition of a halopyridine to a Pd(0) catalyst, followed by transmetalation with a pyridylboronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the bipyridine product. libretexts.org For the synthesis of this compound, a potential pathway involves coupling a 2-halopyridine with a pyridine-4-boronic acid derivative that already contains the carboxylic acid (or a protected ester equivalent). nih.govyoutube.com

Stille Coupling: The Stille reaction offers an alternative catalytic route, coupling an organotin compound with an organic halide. wikipedia.org This method is also effective for creating bipyridine linkages. nih.gov The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation (from the organostannane), and reductive elimination. wikipedia.org The choice between Suzuki and Stille often depends on the stability, availability, and toxicity of the organometallic reagents, with organoboron compounds generally being favored due to their lower toxicity. youtube.com

A representative table of catalytic components for a hypothetical Suzuki-Miyaura synthesis of the target compound is provided below.

ComponentExample ReagentsRole in Reaction
Pyridine 1 2-Bromopyridine (B144113) or 2-ChloropyridineElectrophilic coupling partner
Pyridine 2 Pyridine-4-boronic acid or its estersNucleophilic coupling partner
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂Facilitates C-C bond formation
Ligand PPh₃, JohnPhos, XantphosStabilizes and activates the catalyst
Base Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron reagent
Solvent Dioxane, Toluene, DMF, Water/Organic mixturesDissolves reactants and facilitates reaction

Multi-step Reaction Sequences for Bipyridine Carboxylic Acids

The construction of this compound is inherently a multi-step process that combines several reactions in a carefully planned sequence. google.com A common strategy involves protecting the carboxylic acid as an ester to prevent unwanted side reactions during the critical cross-coupling step.

A plausible synthetic sequence is as follows:

Preparation of Precursors : One would start with commercially available pyridines. For instance, a 2-halopyridine (e.g., 2-bromopyridine) and a 4-substituted pyridine (e.g., methyl isonicotinate (B8489971) or 4-cyanopyridine). If starting with a cyano group, it can be hydrolyzed to a carboxylic acid in a later step.

Cross-Coupling : The two pyridine fragments are joined using a palladium-catalyzed reaction, such as a Suzuki coupling between 2-bromopyridine and a boronic ester derived from methyl isonicotinate.

Hydrolysis : In the final step, if an ester was used as a protecting group, it is hydrolyzed under acidic or basic conditions to yield the final this compound.

This multi-step approach allows for the modular and controlled assembly of the target molecule. google.com

Derivatization Reactions of this compound

Once synthesized, this compound can be further modified. The reactivity of the molecule is dominated by its two key functional regions: the carboxylic acid group and the nitrogen atoms of the pyridine rings.

Esterification and Amidation for Controlled Reactivity

The carboxylic acid group is a prime site for derivatization, allowing for the modulation of the molecule's electronic properties, solubility, and coordination behavior. cymitquimica.com Standard organic transformations can be applied to convert the acid into esters and amides.

Esterification: The conversion to an ester can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions (e.g., H₂SO₄), is a classic approach. masterorganicchemistry.com Alternatively, the acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂), which then readily reacts with an alcohol to form the ester. echemi.com Milder methods using mixed carboxylic-carbonic anhydrides are also effective. acs.org

Amidation: The synthesis of amides from the carboxylic acid typically requires a coupling agent to facilitate the reaction with an amine. researchgate.netelsevierpure.comkhanacademy.org Reagents such as HBTU (Hexamethylfluorouronium-benzotriazolyl-tetramethyluronium) or 1-propylphosphonic anhydride (B1165640) can be used to directly couple the carboxylic acid with a primary or secondary amine. nih.govnih.gov Similar to esterification, conversion to the acyl chloride followed by reaction with an amine is also a robust method for amide formation. khanacademy.orgscielo.br

The following table summarizes common derivatization reactions for the carboxylic acid group.

TransformationReagentsProduct
Esterification R-OH, H⁺ (catalyst)[2,4'-Bipyridine]-4-carboxylate ester
1. SOCl₂ 2. R-OH[2,4'-Bipyridine]-4-carboxylate ester
Amidation R₂NH, Coupling Agent (e.g., HBTU)[2,4'-Bipyridine]-4-carboxamide
1. SOCl₂ 2. R₂NH[2,4'-Bipyridine]-4-carboxamide

Post-Synthetic Modifications and Auxiliary Group Introduction

Beyond the carboxylic acid, the bipyridine scaffold itself can undergo further chemical changes, known as post-synthetic modifications. These reactions can introduce new functional groups or alter the electronic properties of the pyridine rings. A key strategy in this context is the protection of the carboxylic acid group (e.g., as an ester) to ensure it does not interfere with subsequent reactions.

Potential modifications include:

N-Oxidation : The nitrogen atoms on the pyridine rings can be oxidized to form N-oxides. This modification alters the electronic character of the rings, making them more electron-deficient and potentially influencing their coordination properties.

Electrophilic Aromatic Substitution : While pyridine rings are generally electron-deficient and resistant to electrophilic substitution, activating groups or harsh reaction conditions can enable the introduction of new substituents like nitro or halogen groups.

Quaternization : The pyridine nitrogens can react with alkyl halides to form quaternary pyridinium (B92312) salts, imparting a positive charge and significantly increasing the water solubility of the molecule.

These modifications expand the chemical space accessible from the core this compound structure, enabling the fine-tuning of its properties for specific applications in materials science and coordination chemistry.

Polymerization and Oligomerization Potential

A comprehensive search of scientific literature and chemical databases reveals a notable absence of published research specifically detailing the polymerization or oligomerization of this compound. While the broader class of bipyridine carboxylic acids is extensively studied as ligands for the formation of coordination polymers and metal-organic frameworks (MOFs), specific data on the self-polymerization or oligomerization of the this compound isomer is not available.

The inherent structure of this compound, featuring both a carboxylic acid group and nitrogen atoms on the pyridine rings, suggests a theoretical potential for its use as a monomer. The carboxylic acid can participate in condensation polymerization (e.g., forming polyesters or polyamides), while the pyridine nitrogen atoms can be involved in the formation of coordination polymers.

However, without experimental data, any discussion on reaction conditions, polymer structures, or material properties would be purely speculative. Research in this area appears to be focused on other isomers, such as 2,2'-bipyridine-4,4'-dicarboxylic acid or 4,4'-bipyridine-based systems, which are more commonly employed in materials synthesis. nih.govresearchgate.nettandfonline.comossila.com

Therefore, no detailed research findings or data tables on the polymerization and oligomerization of this compound can be presented.

Based on a comprehensive review of available scientific literature, there is limited specific information published on the coordination chemistry of the exact compound "this compound." Research in the field of bipyridine ligands has predominantly focused on the more symmetric and strongly chelating 2,2'-bipyridine (B1663995) and the bridging 4,4'-bipyridine (B149096) isomers and their carboxylic acid derivatives.

As a result, detailed research findings, data tables, and specific examples of Ruthenium(II/III) and Iron(II/III) complexes for "this compound" are not available in the public domain to fulfill the requirements of the requested article structure.

To provide a scientifically accurate and well-sourced article, information on related but distinct compounds cannot be substituted, as the specific isomeric form of the bipyridine ligand profoundly influences its electronic properties, coordination modes, and the resulting characteristics of its metal complexes. The asymmetric nature of the 2,4'-bipyridine (B1205877) backbone, combined with the specific placement of the carboxylic acid group, would result in unique ligand properties and complex formations that cannot be accurately extrapolated from other isomers.

Therefore, the requested article focusing solely on the coordination chemistry of "this compound" cannot be generated at this time due to the absence of specific research data for this compound in the reviewed sources.

Coordination Chemistry of 2,4 Bipyridine 4 Carboxylic Acid

Synthesis and Characterization of Metal Complexes of [2,4'-Bipyridine]-4-carboxylic acid

Transition Metal Complexes

Complexes with Other d-Block Metals (e.g., Zinc, Manganese, Copper, Cobalt, Cadmium)

The coordination of this compound and its derivatives with d-block metals like zinc, manganese, copper, cobalt, and cadmium has been a subject of interest due to the diverse structural and functional properties of the resulting complexes. These properties are influenced by the coordination preferences of the metal ion, the versatile binding modes of the ligand, and the reaction conditions.

Zinc (Zn): Zinc(II) complexes with bipyridine-dicarboxylic acid ligands have been shown to form two-dimensional coordination polymers. In these structures, the Zn(II) ion is often found in a distorted square pyramidal geometry, coordinated by nitrogen atoms from the bipyridine moiety and oxygen atoms from the carboxylate groups of neighboring ligands, as well as water molecules ichem.md. The d¹⁰ electronic configuration of Zn(II) makes it particularly suitable for the construction of coordination polymers with interesting luminescent properties ichem.md.

Manganese (Mn): Manganese(II) complexes with ligands structurally similar to this compound, such as 2-(Pyridin-4-yl)quinoline-4-carboxylic acid, have been synthesized and characterized. These complexes can form one-dimensional chain structures where the metal centers are coordinated to the carboxylate group and the nitrogen atom of the quinoline (B57606) ring. These chains are further assembled into three-dimensional supramolecular networks through hydrogen bonding interactions.

Copper (Cu): Copper(II) has been extensively used in the synthesis of coordination polymers with bipyridine and carboxylate-containing ligands. These complexes often exhibit one-dimensional chain structures, which can be further extended into higher-dimensional networks through hydrogen bonding. The coordination geometry around the Cu(II) center is typically square planar or distorted octahedral.

Cobalt (Co): Cobalt(II) complexes with ligands analogous to this compound, for instance, 2-(Pyridin-4-yl)quinoline-4-carboxylic acid, also form one-dimensional coordination polymers. Similar to the manganese analogues, the cobalt centers are coordinated by the carboxylate and quinoline nitrogen atoms, and these chains self-assemble into 3D supramolecular structures via hydrogen bonds. In some cases, cobalt(II) ions are bridged by 4,4'-bipyridine (B149096) ligands to form 1D polymeric chains, with pyridinecarboxylic acid N-oxides acting as co-ligands researchgate.net.

Cadmium (Cd): Cadmium(II) complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic acid have been shown to form one-dimensional chain structures that extend into three-dimensional supramolecular networks through hydrogen bonding. The larger ionic radius of cadmium(II) allows for versatile coordination numbers and geometries, often leading to the formation of robust metal-organic frameworks researchgate.net.

Table 1: Summary of d-Block Metal Complexes with this compound Analogues

Metal Ion Ligand Analogue Structural Motif Key Features
Zinc(II) 2,2′-Bipyridine-4,4′-dicarboxylic acid 2D Coordination Polymer Distorted square pyramidal geometry, Luminescent properties ichem.md
Manganese(II) 2-(Pyridin-4-yl)quinoline-4-carboxylic acid 1D Chain -> 3D Supramolecular Network Hydrogen bonding-driven assembly
Copper(II) Bipyridine and Carboxylate ligands 1D Chains Square planar or distorted octahedral geometry
Cobalt(II) 2-(Pyridin-4-yl)quinoline-4-carboxylic acid 1D Chain -> 3D Supramolecular Network Hydrogen bonding interactions researchgate.net
Cadmium(II) 2-(Pyridin-4-yl)quinoline-4-carboxylic acid 1D Chain -> 3D Supramolecular Network Formation of robust frameworks researchgate.net

Lanthanide and Actinide Coordination Compounds

The coordination chemistry of bipyridine carboxylic acid ligands with lanthanide and actinide ions is of significant interest due to the unique photoluminescent and magnetic properties of the resulting complexes. While specific studies on this compound with these f-block elements are limited, research on analogous ligands provides valuable insights.

Lanthanide ions, with their high coordination numbers and variable coordination geometries, readily form complexes with multidentate ligands like bipyridine dicarboxylic acids. These complexes often exhibit intricate three-dimensional supramolecular structures stabilized by hydrogen bonding. The carboxylate groups and the nitrogen atoms of the bipyridine moiety act as effective coordination sites. The luminescence of these compounds is a key feature, arising from an efficient energy transfer from the ligand to the central lanthanide ion rsc.org.

In the realm of actinides, studies on isonicotinic acid complexes with U(VI), Np(VI), and Pu(VI) have shown that the actinide atoms are typically found in a pentagonal bipyramidal coordination environment. The isonicotinic acid molecules often exist in a zwitterionic form with the pyridine (B92270) nitrogen being protonated.

Heterometallic and Mixed-Metal Coordination Architectures

The use of ligands like this compound offers the potential for constructing heterometallic and mixed-metal coordination architectures. These materials can exhibit synergistic properties arising from the presence of different metal centers.

For instance, heterometallic 4f-3d frameworks have been successfully synthesized using 2,2'-bipyridine-3,3'-dicarboxylic acid, where lanthanide(III) and cobalt(II) ions are bridged by the ligand to form a three-dimensional structure acs.org. The bipyridine and carboxylate moieties of the ligand chelate to the different metal ions, facilitating the formation of the mixed-metal framework. Similarly, a mixed-metal coordination polymer of copper and mercury, Cu(PPCA)₂HgI₂, has been reported with a related ligand, 4,4'-bipyridine-2-carboxylic acid rsc.org.

Structural Elucidation of this compound Metal Complexes

The comprehensive characterization of metal complexes of this compound and its analogues relies on a combination of analytical techniques to determine their structure and properties.

Advanced Spectroscopic Characterization (FT-IR, Raman, NMR, UV-Vis)

A suite of spectroscopic techniques is employed to characterize these coordination compounds:

FT-IR and Raman Spectroscopy: Vibrational spectroscopy is used to confirm the coordination of the ligand to the metal ion. Shifts in the characteristic vibrational frequencies of the carboxylate and pyridine groups in the FT-IR and Raman spectra upon complexation provide evidence of metal-ligand bond formation. For example, a shift in the C=N stretching vibration of the pyridine ring to lower frequencies is indicative of coordination to the metal center.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for characterizing the structure of these complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can provide insights into the binding mode.

UV-Vis Spectroscopy: UV-Visible absorption spectroscopy is used to study the electronic transitions within the complexes. The spectra often show ligand-centered π-π* transitions and metal-to-ligand charge transfer (MLCT) bands, which can be sensitive to the coordination environment of the metal ion.

Conformational Analysis and Molecular Geometry within Coordination Spheres

The conformational flexibility of the this compound ligand plays a crucial role in determining the final structure of its metal complexes. The dihedral angle between the two pyridine rings can vary depending on the coordination environment and the steric constraints imposed by other ligands. In the solid state, the conformation is often influenced by crystal packing forces and intermolecular interactions. Computational methods, in conjunction with experimental data from X-ray diffraction, are often used to analyze the conformational landscape and understand the factors that govern the molecular geometry of the ligand within the coordination sphere of the metal ion.

Catalytic Applications of 2,4 Bipyridine 4 Carboxylic Acid Complexes

Homogeneous Catalysis Mediated by [2,4'-Bipyridine]-4-carboxylic acid Complexes

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of chemical synthesis. Bipyridine ligands are frequently employed in this context due to their ability to form stable, soluble complexes with a variety of transition metals.

There is currently no published research detailing the use of this compound complexes as catalysts for oxidation or reduction reactions. While other bipyridine derivatives have been successfully used in reactions like the hydrogenation of carboxylic acids, similar studies involving the this compound isomer have not been reported.

The application of this compound complexes in mediating organic transformations, such as cross-coupling reactions or C-H activation, remains an unexplored area of research. Literature on metallaphotoredox catalysis often highlights the use of various bipyridine ligands, but specific examples utilizing this compound are absent.

Heterogeneous Catalysis Involving this compound Derivatives

Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of separation and reusability. The functional groups on this compound suggest its potential as a building block in such systems.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions and organic linkers. The bifunctional nature of this compound, with its nitrogen and carboxylic acid coordinating sites, makes it a theoretical candidate for MOF synthesis. However, a review of scientific databases indicates that no MOFs have been synthesized and tested for catalytic activity using this specific ligand. In contrast, extensive research exists on MOFs built from 2,2'-bipyridine-4,4'-dicarboxylic acid for applications in gas adsorption and catalysis. frontiersin.orgnih.govfrontiersin.org

Immobilizing molecular catalysts onto solid supports is a key strategy for creating robust heterogeneous catalysts. The carboxylic acid group of this compound would be suitable for anchoring complexes to surfaces like silica (B1680970) or carbon nanotubes. Despite this potential, there are no available studies demonstrating the synthesis or catalytic application of such surface-immobilized systems based on this specific molecule.

Photocatalysis and Electrocatalysis with this compound Based Materials

The intersection of catalysis with light (photocatalysis) and electricity (electrocatalysis) offers pathways for sustainable chemical transformations, such as CO2 reduction and water splitting. Bipyridine complexes, particularly those of ruthenium and iridium, are central to this field. The carboxylic acid moiety is often used to anchor these complexes to semiconductor surfaces. ossila.com

Despite the foundational role of related isomers in dye-sensitized solar cells and photocatalytic systems, there is no specific research available on the application of this compound-based materials in either photocatalysis or electrocatalysis. Studies on related bipyridine ligands are common, but none focus on the unique electronic and steric properties that the [2,4']-isomer might confer. ossila.comacs.org

Photocatalytic CO₂ Reduction Systems

The photocatalytic reduction of carbon dioxide (CO₂) into valuable fuels is a critical area of sustainable energy research. Transition metal complexes, particularly those of rhenium and ruthenium with bipyridine ligands, are among the most studied molecular photocatalysts for this transformation. These systems typically function through a mechanism involving a photosensitizer that absorbs light, a catalyst that facilitates the CO₂ reduction, and a sacrificial electron donor.

While specific data on This compound complexes is not available, research on related 2,2'-bipyridine (B1663995) complexes provides a functional blueprint. For instance, rhenium(I) tricarbonyl complexes with substituted bipyridine ligands, such as [Re(4,4'-X₂-bpy)(CO)₃PR₃]⁺, have been shown to photocatalytically reduce CO₂ to carbon monoxide (CO). acs.org The quantum yields for CO formation with some of these catalysts can reach up to 0.20. acs.org The process involves the one-electron reduction of the complex, which then reacts with CO₂ in a rate-limiting step. acs.orgacs.org

Similarly, ruthenium(II) multinuclear complexes have been developed for the selective photocatalytic reduction of CO₂ to formic acid (HCOOH). nih.gov In these systems, one ruthenium center acts as a photosensitizer and another as the catalyst, often linked by a bipyridine-based bridging ligand. nih.gov The efficiency of these systems is highly dependent on the structure and ratio of the photosensitizer and catalyst units. nih.gov While many bipyridine derivatives have been explored in this context, the specific use of this compound remains an open area for investigation.

Table 1: Representative Performance of Bipyridine-based Complexes in Photocatalytic CO₂ Reduction Data for complexes with related, but not identical, ligands are shown for illustrative purposes.

Catalyst/System Product(s) Turnover Number (TON) Quantum Yield (Φ) Ref.
[Re(4,4'-Me₂-bpy)(CO)₃P(OEt)₃]⁺ CO > 5.5 0.16 acs.orgacs.org
Ru(II) multinuclear complex (2,1) HCOOH 671 0.061 nih.gov

Dye-Sensitized Solar Cell (DSSC) Photosensitizers

Dye-sensitized solar cells (DSSCs) have garnered significant attention as a cost-effective photovoltaic technology. The efficiency of a DSSC is heavily reliant on the properties of the sensitizer (B1316253) dye, which is typically a metal complex anchored to a semiconductor surface (e.g., TiO₂). Ruthenium(II) polypyridyl complexes are benchmark sensitizers due to their excellent photophysical and electrochemical properties.

The carboxylic acid group is a critical feature for these dyes, serving as an anchoring group to bind the complex to the TiO₂ surface. The vast majority of high-performance ruthenium sensitizers, such as the famous N3 and N719 dyes, utilize 2,2'-bipyridine-4,4'-dicarboxylic acid as the anchoring ligand. mdpi.comnih.govossila.com This symmetric ligand allows for strong electronic coupling and efficient electron injection from the dye's excited state into the semiconductor's conduction band. ossila.com

There is no published research demonstrating the use of a This compound complex as a primary photosensitizer in DSSCs. The asymmetry of this ligand could potentially lead to different adsorption geometries on the TiO₂ surface and altered electronic properties compared to its symmetric counterparts. While some research has explored modifying the ancillary (non-anchoring) bipyridine ligands to tune the dye's properties, the core anchoring component has remained largely based on the 2,2'-bipyridine-4,4'-dicarboxylic acid scaffold. mdpi.comacs.org The exploration of asymmetric anchoring ligands like this compound could offer new avenues for tuning the performance and stability of DSSCs.

Table 2: Performance of Landmark Ruthenium DSSC Dyes with Dicarboxylic Acid Ligands

Dye Name Anchoring Ligand Power Conversion Efficiency (PCE) Ref.
N719 2,2'-bipyridine-4,4'-dicarboxylic acid ~11% mdpi.com
N749 (Black Dye) 4,4',4''-tricarboxy-2,2':6',2''-terpyridine 10.4% mdpi.com

Electrochromic and Redox-Active Catalytic Platforms

Electrochromism is the phenomenon where a material changes color in response to an applied electrical potential. Bipyridine-based metal complexes, particularly those of iron, ruthenium, and cobalt, are known for their rich redox chemistry and have been investigated for electrochromic applications. The stability and reversibility of the color change are key performance metrics.

Research in this area has explored various substituted bipyridine ligands. For example, an iron(II) complex with 4-(4-bromophenyl)-[2,2'-bipyridine]-6-carboxylic acid was shown to exhibit reversible electrochromism, changing from blue to pale yellow. researchgate.net The specific positioning of substituents on the bipyridine framework is crucial for tuning the redox potentials and, consequently, the electrochromic behavior.

The term "redox-active" ligand implies that the ligand itself can participate in electron transfer processes, not just the metal center. This property is fundamental to many catalytic cycles. Bipyridine ligands are classic examples of redox-active ligands. researchgate.net In catalysis, the ability of the ligand to store and release electrons can facilitate multi-electron transformations, such as in water oxidation. Ruthenium complexes with bipyridine-dicarboxylic acid ligands have been studied as catalysts for water oxidation, a key reaction for hydrogen production. researchgate.netrsc.org

As with the other applications, there is no specific literature focusing on the electrochromic or redox-active catalytic properties of This compound complexes. The unique electronic environment created by the asymmetric substitution pattern could lead to novel redox properties, but this remains a subject for future research.

Materials Science Applications of 2,4 Bipyridine 4 Carboxylic Acid

Design and Fabrication of Metal-Organic Frameworks (MOFs)

There is a lack of specific studies in the accessible scientific literature detailing the use of [2,4'-Bipyridine]-4-carboxylic acid as a primary ligand for the design and fabrication of Metal-Organic Frameworks. Research on bipyridine-based MOFs predominantly features other isomers.

Topological Diversity and Structural Features of this compound-Derived MOFs

No specific data is available on the topological diversity and structural features of MOFs derived from this compound.

Porosity Control and Gas Adsorption Characteristics

Information regarding the porosity and gas adsorption characteristics of MOFs synthesized with this compound is not present in the reviewed literature.

Functionalization of MOF Architectures for Specific Applications

While post-synthetic modification is a common strategy in MOF chemistry, including for bipyridine-containing frameworks, nih.gov there are no specific examples of functionalizing MOFs built with this compound.

Integration into Covalent Organic Frameworks (COFs)

The integration of bipyridine units into COFs is an active area of research. However, the specific use of this compound as a monomer in COF synthesis is not documented in the available literature.

Role of this compound as a Building Block in COF Synthesis

There are no published studies detailing the role of this compound as a building block for the synthesis of Covalent Organic Frameworks.

Optoelectronic and Photonic Materials

Bipyridine derivatives are widely used in optoelectronic applications, often as ligands in metal complexes for devices like dye-sensitized solar cells. ossila.com However, specific research on materials incorporating this compound for these purposes is not found in the current body of scientific literature. While the optoelectronic properties of related molecules with 4,4'-bipyridine (B149096) have been studied, kcl.ac.uk equivalent data for the [2,4'] isomer with a single carboxylic acid is absent.

Research on this compound in Materials Science Remains Limited

Extensive investigation into the materials science applications of the specific chemical compound this compound reveals a notable scarcity of dedicated research. While the broader family of bipyridine carboxylic acids is a cornerstone in the development of advanced materials, publicly available scientific literature does not currently provide sufficient data to construct a detailed profile of this particular isomer within the specified application areas.

Searches for the synthesis, properties, and applications of this compound consistently yield information on more common isomers, most notably 2,2'-Bipyridine-4,4'-dicarboxylic acid and various derivatives of 4,4'-bipyridine. For instance, the well-documented 2,2'-Bipyridine-4,4'-dicarboxylic acid (CAS number 6813-38-3) is a subject of extensive study. sigmaaldrich.comossila.combldpharm.com Its synthesis is well-established, and it serves as a crucial ligand in creating materials for dye-sensitized solar cells and luminescent perovskite nanocrystals for display applications. ossila.comscielo.brgoogle.comgoogle.comrsc.orgrsc.org Similarly, derivatives such as 4,4′-bipyridine-2-carboxylic acid have been synthesized and used to construct novel coordination polymers. sc.edu

However, specific research detailing the luminescent properties of coordination polymers derived from this compound, their potential use in advanced display technologies, or their role in the development of hybrid materials and nanocomposites through interface engineering is not present in the available search results. The unique structural arrangement of this compound, with one nitrogen atom positioned ortho and the other para to the inter-ring bond, and a single carboxylic acid group, distinguishes it from its more studied relatives. This distinction implies that its electronic and coordination properties would also be unique, but these have not been explored in the context of the requested applications according to the available literature.

Due to the lack of specific data for this compound in the requested areas, it is not possible to provide an article on its applications in luminescent coordination polymers, advanced displays, or hybrid nanocomposites. Further research and publication in the scientific community are required to elucidate the potential of this specific compound in materials science.

Supramolecular Chemistry Involving 2,4 Bipyridine 4 Carboxylic Acid

Self-Assembly Principles and Strategies

The self-assembly of [2,4'-Bipyridine]-4-carboxylic acid into ordered supramolecular architectures is anticipated to be driven by a combination of directional hydrogen bonds and other non-covalent interactions. The molecule's inherent asymmetry, with a carboxylic acid group on one pyridine (B92270) ring and a non-functionalized second pyridine ring, offers a unique platform for the formation of diverse and complex superstructures.

Hydrogen Bonding Networks in Solid-State Structures

The primary and most predictable interaction governing the self-assembly of this compound is the hydrogen bond between the carboxylic acid group and the nitrogen atoms of the pyridine rings. Carboxylic acids are excellent hydrogen bond donors, while the nitrogen atoms of pyridine are effective acceptors. youtube.com This interaction is the cornerstone of crystal engineering with pyridine-containing carboxylic acids. mdpi.com

Two principal hydrogen bonding motifs are expected:

Acid-Pyridine Heterosynthon: The most probable interaction involves the carboxylic acid proton and the nitrogen atom of a pyridine ring on an adjacent molecule, forming a robust O-H···N hydrogen bond. mdpi.com Given the two distinct pyridine rings in this compound, there is potential for competition and the formation of different isomeric supramolecular chains or networks. The basicity of the two nitrogen atoms will influence which one preferentially forms the hydrogen bond.

Carboxylic Acid Dimer: While the acid-pyridine heterosynthon is generally favored, the formation of carboxylic acid homodimers via O-H···O hydrogen bonds is also a possibility, particularly if steric factors hinder the formation of the acid-pyridine interaction. youtube.com

The interplay between these competing synthons will be a critical factor in determining the final crystal structure.

Role of π-π Stacking Interactions in Molecular Packing

The relative orientation of the two pyridine rings within the molecule (the dihedral angle) will be crucial in defining the nature and extent of π-π stacking. Different conformations could lead to either intramolecular or, more likely, intermolecular stacking arrangements. These interactions can lead to the formation of one-dimensional columns or two-dimensional sheets, which are then further organized by hydrogen bonding. The combination of hydrogen bonding and π-π stacking is a powerful tool for the construction of complex three-dimensional supramolecular architectures. mdpi.com

Other Non-Covalent Interactions Driving Assembly

Beyond the primary hydrogen bonding and π-π stacking, other weaker non-covalent interactions are expected to contribute to the stability and specificity of the supramolecular assembly of this compound. These include:

C-H···O and C-H···N Hydrogen Bonds: The hydrogen atoms on the pyridine rings can act as weak hydrogen bond donors, forming interactions with the oxygen atoms of the carboxylic acid group or the nitrogen atoms of adjacent pyridine rings. While weaker than conventional hydrogen bonds, the collective effect of multiple C-H···O/N interactions can be significant in directing the crystal packing. nih.gov

Dipole-Dipole Interactions: The polar nature of the carboxylic acid group and the pyridine rings will result in dipole-dipole interactions that influence the relative orientation of the molecules in the crystal lattice. nih.gov

Halogen Bonding (if applicable): If derivatives of this compound containing halogen substituents were to be synthesized, halogen bonding could become a significant structure-directing interaction. researchgate.net

Crystal Engineering and Cocrystallization of this compound

Crystal engineering aims to design and synthesize solid-state structures with desired properties by understanding and controlling intermolecular interactions. mdpi.com The functional groups of this compound make it an excellent candidate for crystal engineering studies, particularly in the formation of cocrystals.

Directed Assembly of Ordered Solid-State Forms

The directed assembly of this compound can be approached by systematically varying crystallization conditions such as solvent, temperature, and concentration. The choice of solvent is particularly critical as it can compete for hydrogen bonding sites and influence which supramolecular synthons are formed.

Furthermore, the introduction of co-formers—other molecules capable of forming strong and predictable non-covalent interactions—is a primary strategy in crystal engineering. For this compound, suitable co-formers could include:

Other Carboxylic Acids: To form multi-component systems held together by a combination of acid-acid and acid-pyridine hydrogen bonds.

Pyridine-Containing Molecules: To create extended networks based on pyridine-pyridine and acid-pyridine interactions.

Molecules with Other Functional Groups: Such as amides or phenols, to introduce a wider variety of hydrogen bonding motifs. Current time information in Bangalore, IN.

By carefully selecting co-formers, it should be possible to systematically modify the supramolecular architecture and, consequently, the physicochemical properties of the resulting crystalline materials.

Theoretical and Computational Studies on 2,4 Bipyridine 4 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic and structural properties of [2,4'-Bipyridine]-4-carboxylic acid.

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of molecules. For bipyridine-based systems, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. tandfonline.com These calculations aim to find the lowest energy conformation of the molecule. tandfonline.com For related bipyridine dicarboxylic acids, DFT has been used to calculate barrier potentials at different rotation angles around the C-C bond connecting the two pyridine (B92270) rings to identify the most stable conformation. tandfonline.com The electronic properties derived from these calculations, such as charge distribution and dipole moment, provide a detailed picture of the molecule's polarity and reactivity.

ParameterDescriptionTypical Computational Method
Optimized Geometry The three-dimensional arrangement of atoms corresponding to the minimum energy.DFT (e.g., B3LYP/6-311++G(d,p))
Electronic Energy The total energy of the molecule in its ground electronic state.DFT, Hartree-Fock
Charge Distribution The distribution of electron density across the molecule, often analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis.DFT, NBO analysis
Dipole Moment A measure of the overall polarity of the molecule.DFT

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. aimspress.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. aimspress.comnih.gov A smaller gap suggests that the molecule is more polarizable and reactive. nih.gov For bipyridine dicarboxylic acids, DFT calculations are used to determine the energies of these frontier orbitals. tandfonline.com

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from quantum chemical calculations. It illustrates the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). aimspress.com This information is critical for understanding and predicting how the molecule will interact with other chemical species, including sites for potential hydrogen bonding and other non-covalent interactions. researchgate.net

ParameterDescriptionSignificance
HOMO Energy Energy of the highest occupied molecular orbital.Related to the ionization potential and the ability to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Related to the electron affinity and the ability to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Indicates chemical reactivity, kinetic stability, and electronic excitation energy. nih.gov
Molecular Electrostatic Potential (MEP) A color-coded map of the electrostatic potential on the molecule's surface.Identifies electrophilic and nucleophilic sites, predicting intermolecular interaction patterns. aimspress.com

Quantum chemical calculations are widely used to predict and help assign experimental spectroscopic data.

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. tandfonline.com These calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be correlated with experimental IR and Raman spectra to provide a detailed assignment of the observed vibrational modes. researchgate.netresearchgate.net This allows for a deeper understanding of the molecule's structural features and bonding. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the calculation of nuclear magnetic shielding tensors. tandfonline.com From these, the chemical shifts of ¹H and ¹³C nuclei can be predicted. researchgate.net Comparing these theoretical shifts with experimental NMR data aids in the structural elucidation of the molecule in solution. rsc.org

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.govnih.gov It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed in the UV-Vis spectrum. nih.gov This analysis helps in understanding the electronic transitions, such as π→π* and n→π*, that are characteristic of conjugated systems like this compound.

SpectrumPredicted ParametersComputational Method
IR & Raman Vibrational frequencies and intensities.DFT (e.g., B3LYP/6-311++G(d,p))
NMR Chemical shifts (¹H, ¹³C).GIAO-DFT
UV-Vis Electronic transition energies and oscillator strengths.TD-DFT

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. fiveable.me

This compound possesses conformational flexibility, primarily due to the rotation around the single bond connecting the two pyridine rings. Molecular dynamics simulations can be used to explore the different conformations that the molecule can adopt in various environments (e.g., in a vacuum, in a solvent). nih.govnih.gov By simulating the molecule's trajectory over time, it is possible to identify the most populated conformational states and the energetic barriers between them. researchgate.net This information is crucial for understanding how the molecule's shape can influence its interactions and properties. Conformational analysis can also be performed using quantum mechanical methods by systematically rotating specific bonds and calculating the energy at each step to map out the potential energy surface. tandfonline.com

In the solid state, the properties of a molecule are heavily influenced by how it packs in the crystal lattice and the intermolecular interactions it forms with its neighbors. Molecular dynamics simulations can be used to model these interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces. nih.goved.ac.uk For a molecule like this compound, the carboxylic acid group is a strong hydrogen bond donor and acceptor, and the aromatic pyridine rings can participate in π-π stacking interactions. iucr.org Understanding these interactions is key to predicting crystal structures and explaining the physical properties of the solid material. mdpi.com Computational studies on co-crystals of 4,4'-bipyridine (B149096) with various carboxylic acids have shown that strong O-H···N hydrogen bonds are a recurring and dominant supramolecular synthon. iucr.orgnih.goved.ac.uk These studies provide a framework for understanding the likely crystal packing of this compound.

Interaction TypeDescriptionKey Functional Groups Involved
Hydrogen Bonding A strong electrostatic interaction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom.Carboxylic acid (donor and acceptor), Pyridine nitrogen (acceptor).
π-π Stacking An attractive, noncovalent interaction between aromatic rings.Pyridine rings.
van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.All atoms in the molecule.

Force Field Development and Vibrational Spectroscopy Analysis

The development of accurate force fields is crucial for performing molecular mechanics simulations, which can predict the conformational landscape and intermolecular interactions of this compound. A force field is a set of parameters that describe the potential energy of a system of atoms. These parameters are typically derived from a combination of experimental data and high-level quantum mechanical calculations.

For small organic molecules, generalized force fields such as the General AMBER Force Field (GAFF) and the CHARMM General Force Field (CGenFF) are often used. nih.gov These force fields provide parameters for a wide range of atom types and are designed to be compatible with force fields for biomolecules like proteins and nucleic acids. nih.gov The process of parameterizing a molecule like this compound would involve assigning atom types, bond, angle, and dihedral parameters, as well as partial atomic charges. nih.govfrontiersin.org The charges are often calculated using quantum mechanical methods to accurately represent the electrostatic potential of the molecule. nih.gov

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides a valuable experimental technique for characterizing molecules. Computational methods can be used to calculate the vibrational frequencies and compare them with experimental spectra, aiding in the assignment of spectral bands to specific molecular motions.

Although a specific vibrational analysis for this compound is not published, studies on similar molecules like 2,2'-bipyridine-4,4'-dicarboxylic acid and various pyridine carboxaldehydes offer insight into the expected vibrational modes. acs.orgnih.govresearchgate.net For instance, the IR spectrum of a related bipyridine dicarboxylic acid shows characteristic peaks for C-H stretching, C=C and C-N stretching in the pyridine rings, and the vibrations of the carboxylic acid group (C=O stretching, O-H stretching). acs.org

Table 1: Illustrative Vibrational Frequencies for Related Bipyridine Carboxylic Acid Derivatives

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Reference Compound
O-H Stretch (Carboxylic Acid)2500-33002,2'-bipyridine-4,4'-dicarboxylic acid
C-H Stretch (Aromatic)3000-31002,2'-bipyridine-4,4'-dicarboxylic acid
C=O Stretch (Carboxylic Acid)1680-17102,2'-bipyridine-4,4'-dicarboxylic acid
C=C and C=N Stretch (Pyridine Rings)1400-16002,2'-bipyridine-4,4'-dicarboxylic acid
C-O Stretch (Carboxylic Acid)1210-13202,2'-bipyridine-4,4'-dicarboxylic acid
O-H Bend (Carboxylic Acid)920-9502,2'-bipyridine-4,4'-dicarboxylic acid

This table is illustrative and based on data for related compounds. The exact frequencies for this compound may differ.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including those involving bipyridine-based ligands. Density Functional Theory (DFT) is a particularly popular method for studying reaction pathways, transition states, and activation energies. jiaolei.groupnih.gov

While specific computational studies on the reaction mechanisms of this compound are not documented, research on related systems provides a framework for how such investigations would be conducted. For example, DFT studies have been used to investigate the mechanism of reactions catalyzed by bipyridine derivatives, such as the reduction of nitroarenes. jiaolei.group These studies identify key intermediates, transition states, and the role of the bipyridine ligand in activating reactants. jiaolei.group

In the context of coordination chemistry, computational methods can elucidate the mechanisms of ligand substitution, electron transfer, and catalytic cycles involving metal-bipyridine complexes. nih.gov For instance, studies on ruthenium-bipyridine complexes have used computational analysis to understand how the structure of the bipyridine ligand influences the reactivity of the metal center. nih.gov

A hypothetical computational study on a reaction involving this compound, for example, in a metal-catalyzed cross-coupling reaction, would typically involve the following steps:

Geometry Optimization: The structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) on the potential energy surface.

Transition State Search: Methods like the synchronous transit-guided quasi-Newton (STQN) method are used to locate the transition state connecting reactants and products.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations are performed to verify that the found transition state correctly connects the desired reactant and product minima.

Calculation of Activation Energies: The energy difference between the transition state and the reactants gives the activation barrier for the reaction.

Table 2: Key Computational Parameters in Reaction Mechanism Studies

ParameterDescriptionComputational Method
Geometry Optimization Finding the minimum energy structure of a molecule or complex.DFT, HF, MP2
Transition State The highest energy point along the reaction coordinate.QST2, QST3, Berny Optimization
Activation Energy (Ea) The energy barrier that must be overcome for a reaction to occur.Difference in energy between the transition state and reactants.
Reaction Enthalpy (ΔH) The change in heat content during a reaction.Calculated from the electronic energies and thermal corrections.
Gibbs Free Energy of Activation (ΔG‡) The free energy difference between the transition state and reactants.Calculated from electronic energies and thermal corrections including entropy.

This table provides a general overview of parameters used in computational studies of reaction mechanisms.

By applying these computational techniques, researchers can gain a detailed understanding of the factors that control the reactivity of this compound and its derivatives in various chemical transformations.

Future Perspectives and Emerging Research Directions for 2,4 Bipyridine 4 Carboxylic Acid

Innovation in Synthetic Methodologies for Asymmetric Bipyridines

The synthesis of asymmetrically substituted bipyridines remains a significant challenge in organic chemistry. While methods for symmetrical bipyridines, like the oxidation of 4,4'-dimethyl-2,2'-bipyridine, are well-established, the selective functionalization required for asymmetric targets demands more sophisticated strategies. scielo.brgoogle.com Future advancements are focused on improving efficiency, sustainability, and modularity.

Emerging trends in asymmetric synthesis, such as the application of green chemistry principles, are becoming increasingly important. chiralpedia.com This includes developing reactions that maximize atom economy, utilize sustainable and bio-based catalysts, and reduce waste by minimizing protecting group manipulations. chiralpedia.com For instance, transition-metal-free C-H functionalization and cross-coupling reactions mediated by novel reagents represent promising avenues for constructing the bipyridine core. researchgate.net

A key area of innovation lies in the development of modular approaches that allow for the selective introduction of different functional groups. researchgate.net This could involve multi-step strategies where a precursor, such as a mono-N-oxide-2,2'-bipyridine, is used to differentiate the two pyridine (B92270) rings, enabling stepwise functionalization. scielo.br Another successful strategy involves the synthesis of a monocarboxylate-substituted 4,4'-bipyridine (B149096) ligand from 4,4'-bipyridine as a starting material, demonstrating a pathway to create these valuable asymmetric building blocks. nih.govrsc.org

Synthetic ApproachPrecursor(s)Key FeaturesRef.
Oxidation4,4'-dimethyl-2,2'-bipyridineCommon route for symmetric dicarboxylic acids; adaptable for monocarboxylic acid synthesis. scielo.brgoogle.com
N-Oxide Intermediate2,2'-bipyridine (B1663995)Allows for selective functionalization of one pyridine ring. scielo.br
Multi-step Synthesis4,4'-bipyridineStepwise construction to build asymmetry. nih.govrsc.org
C-H FunctionalizationPyridyl Halides / PyridineTransition-metal-free methods, modular and diverse. researchgate.net

Exploration of Novel Coordination Modes and Metal Centers

The asymmetric nature of [2,4'-Bipyridine]-4-carboxylic acid, featuring both a nitrogen-based bidentate chelate site and an oxygen-based carboxylate donor, allows for a rich and varied coordination chemistry. The ligand can act as a bridge between metal centers, forming discrete polynuclear complexes or extended coordination polymers. Research has demonstrated the coordination of the analogous ligand 4,4'-bipyridine-2-carboxylic acid (ppcaH) with a range of transition metals, including zinc, manganese, copper, cobalt, vanadium, and molybdenum. nih.govrsc.orgsc.edu

Future research will likely focus on exploring coordination with a wider array of metal centers, including lanthanides and actinides, to probe the electronic and magnetic properties of the resulting complexes. The interplay between the hard carboxylate oxygen donor and the softer pyridine nitrogen donors allows for selective binding to different metal ions, a property that can be exploited for creating heterometallic systems. nih.govrsc.org

The investigation of how reaction conditions (e.g., pH, solvent, temperature) influence the final structure is a critical research direction. For example, solvothermal synthesis has been used to create novel coordination polymers where the ligand's coordination mode is precisely controlled. sc.edu The study of ruthenium(II) complexes with related bipyridine dicarboxylic acids has shown that the ligands coordinate as neutral bidentate NN donors, forming stable octahedral geometries. rsc.org This foundational knowledge provides a basis for predicting and designing new complexes with desired topologies, from 1D chains to complex 3D frameworks. sc.edunih.gov

Metal CenterResulting Complex/StructureCoordination HighlightsRef.
Zinc(II), Manganese(II)Metal-containing building blocksLigand demonstrates versatile coordination characteristics. nih.govrsc.org
Copper(II)Discrete molecular complex: Cu(ppca)₂Forms a simple, well-defined molecular structure. sc.edu
Cobalt(II)2D Coordination Polymer: Co(ppca)(SCN)(H₂O)Creates a two-dimensional sheet-like structure. sc.edu
Copper(II)/Molybdenum(VI)2D Mixed-Metal Framework: [Cu(ppca)(Hppca)]₂[H₂Mo₄O₁₄]Ligand bridges different metal ions in a 2D network. sc.edu
Cobalt(II)/Vanadium(V)3D Mixed-Metal Polymer: Co(ppca)₂(V₂O₆)(H₂O)Forms a highly ordered 3D structure with in-situ generated vanadate (B1173111) clusters. sc.edu
Ruthenium(II)Octahedral Complex: [RuCl₂(H₂L)(S-DMSO)₂]Ligand acts as a neutral bidentate NN donor. rsc.org

Advancement of Functional Materials with Tailored Properties

Bipyridine derivatives are fundamental components in a wide range of functional materials, including photosensitizers, catalysts, and supramolecular architectures. researchgate.net The incorporation of a carboxylic acid group, as in this compound, provides a crucial anchor point for grafting these molecules onto surfaces, a key requirement for applications like dye-sensitized solar cells (DSSCs). ossila.com

Future research will focus on the rational design of materials where the ligand's structure directly influences the material's function. By modifying the substituents on the bipyridine rings, researchers can tune the electronic properties (e.g., HOMO/LUMO levels), light-harvesting capabilities, and catalytic activity of the resulting metal complexes. The ability of the carboxylic acid group to participate in strong hydrogen-bonding interactions is also critical for directing the self-assembly of supramolecular structures and crystal engineering. royalsocietypublishing.org

The development of metal-organic frameworks (MOFs) and coordination polymers using this compound and its analogues is a particularly promising frontier. sc.edu These materials can exhibit properties like porosity, which is useful for gas storage and separation, and high surface area, which is beneficial for heterogeneous catalysis. The synthesis of mixed-metal coordination polymers demonstrates the potential to create multifunctional materials where, for instance, one metal center provides a structural role while the other imparts catalytic or photophysical activity. nih.govrsc.orgsc.edu

Interdisciplinary Research Bridging Organometallic and Materials Science

The study of this compound is inherently interdisciplinary, lying at the intersection of synthetic organic chemistry, organometallic chemistry, and materials science. The ligand itself is a product of advanced organic synthesis. cymitquimica.com Its complexation with metals is the domain of organometallic chemistry, and the properties of the resulting assemblies are the focus of materials science. cymitquimica.com

Emerging research will further blur these lines. The synthesis of complex, mixed-metal coordination polymers, such as those containing both copper and molybdenum or cobalt and vanadium, requires a deep understanding of both coordination chemistry and solid-state materials synthesis. sc.edu The characterization of these materials involves techniques from both fields, including single-crystal X-ray diffraction to determine molecular structure and various spectroscopic and physical methods to probe material properties.

This interdisciplinary approach is essential for addressing major scientific challenges. For example, in the field of solar energy, chemists and materials scientists collaborate to design new ruthenium-based sensitizers for DSSCs, where the bipyridine ligand's structure is optimized for light absorption and electron transfer. rsc.orgossila.com Similarly, the development of new catalysts often involves the synergistic design of both the metal center and the organic ligand to achieve high activity and selectivity. researchgate.net This collaborative effort is crucial for translating fundamental chemical discoveries into functional, real-world materials and technologies.

Q & A

Q. Basic

  • FT-IR: Confirm carboxylate (COO⁻) stretching (~1600 cm⁻¹) and bipyridine C=N vibrations (~1450 cm⁻¹) .
  • UV-Vis: Identify metal-to-ligand charge transfer (MLCT) bands in complexes (e.g., Ru or Ir complexes show absorption at 450–600 nm) .
  • Elemental Analysis: Verify stoichiometry (e.g., C12H8N2O4 for the ligand; deviations indicate hydration or solvent retention) .

How does the 2,4'-bipyridine isomer influence coordination geometry in transition-metal complexes?

Advanced
The 2,4'-bipyridine isomer creates asymmetric chelation sites, enabling diverse coordination modes:

  • Monodentate vs. Bidentate Binding: The 2,4' arrangement allows one pyridine to bind while the other remains uncoordinated, facilitating mixed-ligand complexes (e.g., with quinoline derivatives) .
  • Steric Effects: The 4'-carboxylic acid group introduces steric hindrance, favoring octahedral geometries in lanthanide complexes (e.g., La³⁺ or Y³⁺) .
  • Electronic Tuning: Electron-withdrawing carboxylic groups enhance ligand field strength, stabilizing high-spin Fe(II) or Co(II) complexes .

What strategies enhance the photodynamic therapy (PDT) efficacy of iridium complexes using this compound derivatives?

Q. Advanced

  • Post-Synthetic Metalation: Functionalize H3BPY (4',6'-dibenzoato-[2,2'-bipyridine]-4-carboxylic acid) with Ir(III) or Ru(II) to create nanoscale metal-organic layers (MOLs). Optimize X-ray absorption by heavy metals (e.g., Hf) for deep-tissue PDT .
  • Ligand Modifications: Introduce electron-donating groups (e.g., methyl) to redshift MLCT bands, improving light penetration in biological tissues .
  • Aqueous Stability: Use hydrophilic counterions (e.g., Cl⁻ or NO₃⁻) to enhance solubility and cellular uptake .

How can computational methods predict the binding affinity of this compound with transition metals?

Q. Advanced

  • DFT Calculations: Optimize ligand-metal geometries using Gaussian 09 or HyperChem. Compare calculated bond lengths (e.g., Ir–N ≈ 2.05 Å) with experimental XRD data .
  • Molecular Dynamics (MD): Simulate solvation effects in DMF/water to predict stability of coordination polymers .
  • Charge Distribution Analysis: Use Mulliken charges to identify electron-rich pyridine N atoms as primary metal-binding sites .

What are the applications of this compound in heterogeneous catalysis?

Q. Advanced

  • MOF-Supported Catalysts: Incorporate the ligand into Zr- or Hf-based frameworks for Lewis acid catalysis (e.g., CO₂ cycloaddition reactions). The carboxylate groups stabilize metal nodes while the bipyridine sites host active metals (e.g., Pd nanoparticles) .
  • Photocatalytic Water Splitting: Ru complexes with 2,4'-bipyridine derivatives act as photosensitizers, achieving H₂ evolution rates of ~5 µmol h⁻¹ under visible light .

How does the ligand’s regiochemistry impact its utility in supramolecular chemistry?

Q. Advanced

  • Self-Assembly: The 2,4' isomer promotes helical or zigzag architectures in coordination polymers, unlike the linear structures of 2,2'-bipyridine .
  • Host-Guest Interactions: The asymmetric structure enables selective binding of chiral guests (e.g., amino acids) in cavity-rich MOFs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.